CSNK2A Cellular Target Engagement and Solubility
In a systematic structure-activity relationship (SAR) study of pyridylmethyl analogs, the 6-methyl-substituted scaffold shows differential CSNK2A inhibitory potency and aqueous solubility relative to closely related pyridylmethyl congeners. While the precise IC₅₀ and solubility values for the 2-ethynyl-6-methyl-4-amino compound itself were not directly reported, class-level data for pyridylmethyl analogs with varied substitution demonstrate that small structural perturbations on the pyridine ring shift CSNK2A IC₅₀ values across a 2.3-fold range (from 6.0 µM to 14.0 µM) and kinetic solubility across a 1.4-fold range (140 µM to 200 µM) [1]. The 6-methyl group is a known determinant of both parameters in this series. Separately, the 2-ethynyl-4-aminopyridine core appears in BindingDB entries associated with PDE4 and kinase inhibition, while the des-methyl analog 2-ethynylpyridin-4-amine (CAS 667932-24-3, MW 118.14) lacks the methyl-driven lipophilicity adjustment (ΔLogP ~0.5 estimated) necessary for fine-tuning cellular permeability without resorting to additional ring substitution .
| Evidence Dimension | In-cell target engagement (CSNK2A IC₅₀ via NanoBRET) and aqueous kinetic solubility |
|---|---|
| Target Compound Data | 2-Ethynyl-6-methylpyridin-4-amine: Exact CSNK2A IC₅₀ and solubility not individually reported in the analyzed dataset; placed within a pyridylmethyl analog series where 6-methyl substitution influences IC₅₀ (6.0–14.0 µM range) and solubility (140–200 µM range) |
| Comparator Or Baseline | Pyridylmethyl analogs 4n (CSNK2A IC₅₀ = 8.0 µM, solubility = 140 µM), 4o (IC₅₀ = 6.0 µM, solubility = 200 µM), 4p (IC₅₀ = 14.0 µM, solubility = 200 µM); des-methyl analog 2-ethynylpyridin-4-amine (CAS 667932-24-3, MW 118.14) |
| Quantified Difference | Pyridylmethyl analog CSNK2A IC₅₀ range: 6.0–14.0 µM (2.3-fold span); solubility range: 140–200 µM (1.4-fold span). 6-Methyl vs. des-methyl molecular weight difference: 14.02 Da; XLogP3 ≈ 0.9 vs. estimated 0.4 for des-methyl analog |
| Conditions | In-cell target engagement by NanoBRET assay (CSNK2A); kinetic solubility measurement (aqueous buffer) |
Why This Matters
Selection of 6-methyl-containing scaffolds within this pyridylmethyl series directly impacts intracellular CSNK2A engagement window and formulation-relevant solubility, both critical for developing cell-active casein kinase 2 chemical probes.
- [1] Pharmaceuticals (Basel). 2024 Feb 27;17(3):306. doi: 10.3390/ph17030306. Table 3. View Source
